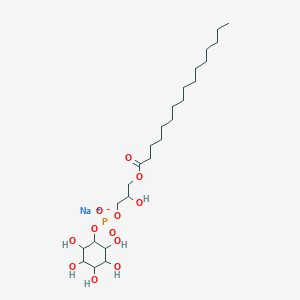

l-alpha-Lysophosphatidylinositol (soy, sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is a phospholipid derived from soybeans. It is an endogenous phospholipid that functions as a ligand for the orphan G protein-coupled receptor 55 (GPR55). This compound plays a significant role in various cellular processes, including cell proliferation, migration, and signaling pathways .

Wirkmechanismus

Target of Action

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is an endogenous phospholipid and a novel ligand for the orphan G protein-coupled receptor 55 (GPR55) . GPR55 is a member of the G protein-coupled receptor family and plays a significant role in various physiological processes .

Mode of Action

L-alpha-Lysophosphatidylinositol interacts with GPR55, promoting RhoA-dependent Ca2+ signaling . This interaction leads to the activation of NFAT (nuclear factor of activated T cells) in human embryonic kidney 293 cells .

Biochemical Pathways

The activation of GPR55 by L-alpha-Lysophosphatidylinositol triggers a cascade of biochemical reactions. It induces rapid phosphorylation of p38 mitogen-activated protein kinase (MAPK) and its downstream activating transcription factor 2 (ATF2) in both GPR55-transfected HEK293 cells, and in IM-9 lymphoblastoid cells naturally expressing GPR55 .

Result of Action

The activation of GPR55 by L-alpha-Lysophosphatidylinositol leads to a series of cellular responses. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . Additionally, it plays a regulatory role in cell proliferation and function .

Biochemische Analyse

Biochemical Properties

L-alpha-Lysophosphatidylinositol (soy, sodium salt) plays a significant role in biochemical reactions, particularly as a ligand for G protein-coupled receptor 55 (GPR55) . This interaction promotes RhoA-dependent calcium signaling and activation of nuclear factor of activated T cells (NFAT) in human embryonic kidney 293 cells . Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) is involved in the activation of p38 mitogen-activated protein kinase (MAPK) and its downstream transcription factor, activating transcription factor 2 (ATF2), in GPR55-transfected HEK293 cells . These interactions highlight the compound’s role in cellular signaling pathways.

Cellular Effects

L-alpha-Lysophosphatidylinositol (soy, sodium salt) influences various cellular processes. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . This compound also affects cell signaling pathways, such as the RhoA-dependent calcium signaling and NFAT activation mentioned earlier . These effects demonstrate the compound’s impact on cell function, including cell migration and signaling.

Molecular Mechanism

The molecular mechanism of L-alpha-Lysophosphatidylinositol (soy, sodium salt) involves its binding to GPR55, a G protein-coupled receptor . This binding induces rapid phosphorylation of p38 MAPK and ATF2 in both GPR55-transfected HEK293 cells and IM-9 lymphoblastoid cells . Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) promotes RhoA-dependent calcium signaling and NFAT activation in human embryonic kidney 293 cells . These molecular interactions highlight the compound’s role in modulating cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-alpha-Lysophosphatidylinositol (soy, sodium salt) can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that L-alpha-Lysophosphatidylinositol (soy, sodium salt) can induce rapid phosphorylation of p38 MAPK and ATF2, which are essential for its signaling functions

Dosage Effects in Animal Models

The effects of L-alpha-Lysophosphatidylinositol (soy, sodium salt) vary with different dosages in animal models. At lower doses, the compound may promote beneficial cellular signaling and migration . At higher doses, there may be potential toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages for therapeutic applications of L-alpha-Lysophosphatidylinositol (soy, sodium salt).

Metabolic Pathways

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is involved in various metabolic pathways. It interacts with enzymes such as phospholipase A2, which converts phosphatidylinositol into lysophosphatidylinositol . This interaction is crucial for the compound’s role in cellular signaling and metabolism. Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) may affect metabolic flux and metabolite levels, further influencing cellular processes.

Vorbereitungsmethoden

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is typically prepared by the action of phospholipase A on L-alpha-phosphatidylinositol . The reaction conditions involve treating L-alpha-phosphatidylinositol with phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, resulting in the formation of L-alpha-Lysophosphatidylinositol . Industrial production methods often involve the extraction and purification of the compound from soybean sources, ensuring a high purity level of ≥98.0% .

Analyse Chemischer Reaktionen

L-alpha-Lysophosphatidylinositol (soy, sodium salt) undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

Reduction: Reduction reactions can occur at the phosphate group, converting it to different phospholipid derivatives.

Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of different lysophospholipid derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include oxidized lysophosphatidylinositol, reduced phospholipid derivatives, and substituted lysophospholipids .

Wissenschaftliche Forschungsanwendungen

L-alpha-Lysophosphatidylinositol (soy, sodium salt) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions and interactions.

Industry: It is used in the formulation of various biochemical assays and as a standard in lipidomics research.

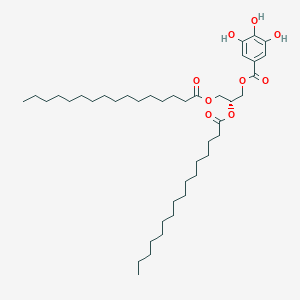

Vergleich Mit ähnlichen Verbindungen

L-alpha-Lysophosphatidylinositol (soy, sodium salt) can be compared with other similar compounds such as:

L-alpha-Phosphatidylinositol sodium salt: This compound is also derived from soybeans and shares similar structural features but differs in its fatty acid composition and specific biological activities.

L-alpha-Phosphatidyl-L-serine: Another phospholipid derived from soybeans, which has different head group composition and biological functions.

3-sn-Lysophosphatidylethanolamine: Derived from egg yolk, this compound has a different head group and is involved in different cellular processes.

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is unique due to its specific interaction with GPR55 and its role in modulating calcium signaling and NFAT activation .

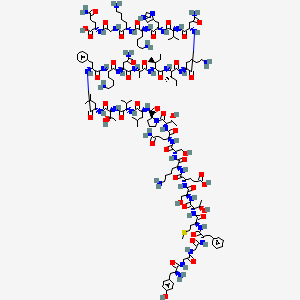

Eigenschaften

CAS-Nummer |

796963-91-2 |

|---|---|

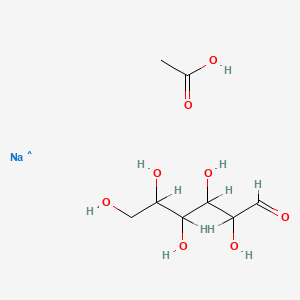

Molekularformel |

C25H48NaO12P |

Molekulargewicht |

594.6 g/mol |

IUPAC-Name |

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C25H49O12P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)35-16-18(26)17-36-38(33,34)37-25-23(31)21(29)20(28)22(30)24(25)32;/h18,20-26,28-32H,2-17H2,1H3,(H,33,34);/q;+1/p-1/t18-,20?,21-,22+,23-,24-,25?;/m1./s1 |

InChI-Schlüssel |

CPTWBHNULFRGAT-QDWOTPGGSA-M |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)

![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)

![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)

![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)